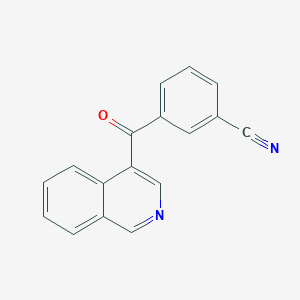

4-(3-Cyanobenzoyl)isoquinoline

CAS No.: 1187166-36-4

Cat. No.: VC2819630

Molecular Formula: C17H10N2O

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187166-36-4 |

|---|---|

| Molecular Formula | C17H10N2O |

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | 3-(isoquinoline-4-carbonyl)benzonitrile |

| Standard InChI | InChI=1S/C17H10N2O/c18-9-12-4-3-6-13(8-12)17(20)16-11-19-10-14-5-1-2-7-15(14)16/h1-8,10-11H |

| Standard InChI Key | QQTDKPKPKDTUJM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC(=C3)C#N |

Introduction

Chemical Properties and Structure

Structural Features and Reactivity

The structural composition of 4-(3-Cyanobenzoyl)isoquinoline endows it with specific chemical and physical properties that influence its behavior in biological systems and chemical reactions. The isoquinoline core provides a rigid, planar aromatic system with a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions. The carbonyl group serves as a hydrogen bond acceptor and represents a reactive site for nucleophilic additions.

The cyano group on the benzoyl moiety is particularly significant as it:

-

Acts as a strong electron-withdrawing group, affecting the electronic distribution across the molecule

-

Provides an additional site for hydrogen bonding interactions

-

Can be transformed into other functional groups (amides, amines, carboxylic acids) through appropriate chemical reactions

-

May enhance binding affinity to specific biological targets through polar interactions

These structural features collectively contribute to the compound's potential utility in medicinal chemistry and synthetic applications.

Synthesis Methods for 4-(3-Cyanobenzoyl)isoquinoline

Functionalization Strategies for Position 4

For the specific functionalization of the isoquinoline at position 4, several modern synthetic approaches could be considered:

-

Direct C-H functionalization methods using transition metal catalysts (Pd, Rh, Ir) to selectively activate the C-4 position

-

Halogenation at C-4 followed by cross-coupling reactions (Suzuki, Negishi, or Sonogashira) to introduce the benzoyl moiety

-

Directed metalation using appropriate directing groups, followed by electrophilic trapping

Research on related compounds suggests that [3+2] cycloaddition reactions might also be adaptable for the synthesis of functionalized isoquinolines . These cycloaddition approaches have been successfully employed for the synthesis of pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline derivatives .

| Synthetic Approach | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Traditional followed by Functionalization | 1. Isoquinoline core synthesis 2. C-4 functionalization 3. Introduction of 3-cyanobenzoyl | Well-established methods | Multiple steps, selectivity issues |

| Direct C-H Acylation | Palladium or rhodium-catalyzed acylation at C-4 | More direct approach | Catalyst requirements, regioselectivity |

| Cycloaddition Strategy | Adaptation of [3+2] cycloaddition methods | Potential for stereocontrol | Complex starting materials |

Current Research Status and Future Directions

Current Research Status

The commercial availability of 4-(3-Cyanobenzoyl)isoquinoline with high purity standards indicates ongoing interest in this compound . Current research on related isoquinoline derivatives focuses on:

-

Development of efficient synthetic methods for functionalized isoquinolines

-

Investigation of biological activities, particularly as enzyme inhibitors

-

Structure-activity relationship studies to optimize pharmacological properties

Research on triazolo[3,4-a]isoquinoline derivatives has demonstrated promising results in terms of EGFR inhibition, with some compounds showing greater potency than established chemotherapeutic drugs . These findings suggest potential directions for research on 4-(3-Cyanobenzoyl)isoquinoline.

Future Research Perspectives

Several promising avenues for future research on 4-(3-Cyanobenzoyl)isoquinoline include:

-

Comprehensive biological screening to identify potential therapeutic applications

-

Development of more efficient synthetic routes, particularly focusing on regioselective functionalization

-

Creation of derivative libraries to establish structure-activity relationships

-

Investigation of physical properties and potential applications in materials science

-

Computational studies to predict binding modes with biological targets

Table 3: Proposed Research Directions for 4-(3-Cyanobenzoyl)isoquinoline

| Research Area | Specific Investigations | Potential Impact |

|---|---|---|

| Biological Activity | Screening against cancer cell lines, microbial pathogens, and enzyme targets | Discovery of novel therapeutic leads |

| Synthetic Methodology | Development of efficient, scalable synthesis routes | Improved accessibility for research and development |

| Structure Modification | Creation of analog libraries with variations in substitution pattern | Enhanced understanding of structure-activity relationships |

| Materials Science | Exploration of photophysical properties and coordination behavior | New applications in sensing or catalysis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume